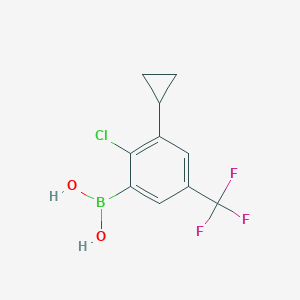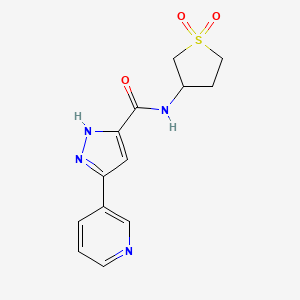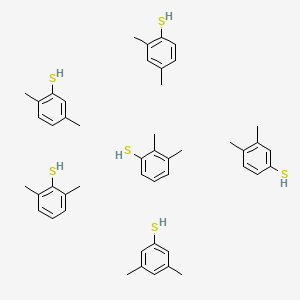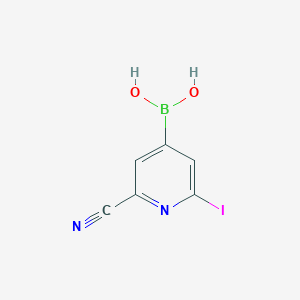
(2-Chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro, cyclopropyl, and trifluoromethyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Halogenation: The starting material, a phenyl ring, is first halogenated to introduce the chloro substituent.
Cyclopropylation: The cyclopropyl group is then introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbene.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Borylation: Finally, the boronic acid group is introduced through a borylation reaction, often using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid has several scientific research applications:
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is primarily related to its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The compound can interact with molecular targets such as serine proteases and other enzymes that have active site nucleophiles, leading to inhibition of their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
(2-Chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic effects compared to other similar compounds. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound for specific synthetic applications.
Propiedades
Fórmula molecular |
C10H9BClF3O2 |
|---|---|
Peso molecular |
264.44 g/mol |
Nombre IUPAC |
[2-chloro-3-cyclopropyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BClF3O2/c12-9-7(5-1-2-5)3-6(10(13,14)15)4-8(9)11(16)17/h3-5,16-17H,1-2H2 |
Clave InChI |
ILDHOLLXYZWYRN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1Cl)C2CC2)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B14086532.png)

![5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14086538.png)
![1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086546.png)


![N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide](/img/structure/B14086556.png)


![5-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086577.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086578.png)
![7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086590.png)


